molecular formula C13H21N3 B8746126 3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine

3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine

Cat. No.: B8746126
M. Wt: 219.33 g/mol
InChI Key: WYJZKSPZJQCMII-UHFFFAOYSA-N
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Description

3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine is a heterocyclic compound that features a piperidine ring substituted with a pyridine ring and an aminopropyl group

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

3-(4-pyridin-2-ylpiperidin-1-yl)propan-1-amine

InChI

InChI=1S/C13H21N3/c14-7-3-9-16-10-5-12(6-11-16)13-4-1-2-8-15-13/h1-2,4,8,12H,3,5-7,9-11,14H2

InChI Key

WYJZKSPZJQCMII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=N2)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine typically involves the reaction of 4-(2-pyridyl)piperidine with 3-bromopropylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The aminopropyl group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, contributing to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A simpler nitrogen-containing heterocycle with similar aromatic properties.

    Piperidine: A six-membered ring containing one nitrogen atom, similar to the piperidine ring in the compound.

    4-(2-Pyridyl)piperidine: A precursor in the synthesis of 3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine.

Uniqueness

This compound is unique due to the presence of both a pyridine ring and an aminopropyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs .

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